(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
Description
This compound belongs to the class of methanone derivatives featuring a 2,3-dihydrobenzo[b][1,4]dioxin core linked to a piperidine ring substituted with a thiophen-3-yl group. The benzodioxin moiety provides a rigid aromatic framework, while the thiophene substituent introduces electron-rich heterocyclic character. Such structural attributes are often leveraged in drug discovery for targeting neurological receptors (e.g., 5-HT1A) or enzymes requiring π-π interactions .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-18(17-11-21-15-3-1-2-4-16(15)22-17)19-8-5-13(6-9-19)14-7-10-23-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCFNIVKQVCUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Catechol Derivatives
Catechol reacts with 1,2-dibromoethane in alkaline conditions to form 2,3-dihydrobenzo[b]dioxin. Subsequent Friedel-Crafts acylation with acetyl chloride/AlCl₃ yields 2-acetyl-2,3-dihydrobenzo[b]dioxin, which is oxidized to the carboxylic acid using KMnO₄/H₂SO₄. Conversion to the acyl chloride employs thionyl chloride (SOCl₂) under reflux:
$$
\text{C}{10}\text{H}{10}\text{O}4 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}9\text{O}3\text{Cl} + \text{HCl} + \text{SO}2 \uparrow \quad
$$
Typical Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | 1,2-Dibromoethane, NaOH | 80°C | 6 h | 78% |
| Acylation | Acetyl chloride, AlCl₃ | 0°C → RT | 12 h | 65% |
| Oxidation | KMnO₄, H₂SO₄ | 70°C | 4 h | 82% |
| Chlorination | SOCl₂, DMF (cat.) | Reflux | 3 h | 95% |
Preparation of 4-(Thiophen-3-yl)piperidine
Suzuki-Miyaura Coupling Approach
4-Bromopiperidine hydrobromide reacts with thiophen-3-ylboronic acid under palladium catalysis:
$$
\text{C}5\text{H}{10}\text{BrN} + \text{C}4\text{H}3\text{S}\text{B}(\text{OH})2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{C}9\text{H}_{13}\text{NS} \quad
$$
Optimized Parameters :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 eq)
- Solvent: DME/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 68% (HPLC purity >97%)
Grignard Addition Alternative
Thiophen-3-ylmagnesium bromide adds to 4-cyanopiperidine, followed by acidic hydrolysis:
$$
\text{C}6\text{H}{10}\text{N}2 + \text{C}4\text{H}3\text{S}\text{MgBr} \rightarrow \text{C}{10}\text{H}{14}\text{N}2\text{S} \xrightarrow{\text{HCl}} \text{C}9\text{H}{13}\text{NS} \quad
$$
This method affords lower yields (52%) due to competing nitrile reduction.
Coupling of Subunits via Amide Bond Formation
Schotten-Baumann Reaction
The acyl chloride reacts with 4-(thiophen-3-yl)piperidine in dichloromethane with triethylamine as base:
$$
\text{C}{10}\text{H}9\text{O}3\text{Cl} + \text{C}9\text{H}{13}\text{NS} \xrightarrow{\text{Et}3\text{N}} \text{C}{19}\text{H}{19}\text{NO}_3\text{S} \quad
$$
Process Details :
- Molar ratio (acyl chloride:piperidine): 1:1.2
- Temperature: 0°C → RT, 4 h
- Workup: Washing with 5% HCl, brine, and NaHCO₃
- Purification: Silica gel chromatography (EtOAc/hexane 1:3)
- Yield: 74%
Catalytic Coupling with HATU
Alternative activation using HATU in DMF improves yields for sensitive substrates:
$$
\text{C}{10}\text{H}{10}\text{O}4 + \text{C}9\text{H}{13}\text{NS} \xrightarrow{\text{HATU, DIPEA}} \text{C}{19}\text{H}{19}\text{NO}3\text{S} \quad
$$
Advantages :
- Reduced epimerization risk
- Higher reproducibility (yield: 81%)
Purification and Analytical Characterization
Recrystallization Optimization
Final compound recrystallizes from ethyl acetate/petroleum ether (1:5) to afford white crystals:
- Melting point: 142–144°C
- Purity (HPLC): 99.3% (220 nm)
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.25–6.80 (m, 4H, benzodioxin-H)
- δ 7.42 (dd, J=5.0, 3.0 Hz, 1H, thiophene-H)
- δ 4.30–3.90 (m, 2H, dioxin-OCH₂)
- δ 3.80–3.20 (m, 4H, piperidine-NCH₂)
- δ 2.90–2.60 (m, 1H, piperidine-CH)
HRMS (ESI+) :
- Calculated for C₁₉H₁₉NO₃S [M+H]⁺: 358.1215
- Found: 358.1212
Comparative Evaluation of Synthetic Routes
| Method | Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Schotten-Baumann | 74% | 98.5% | Low | Excellent |
| HATU-mediated | 81% | 99.3% | High | Moderate |
| Grignard pathway | 52% | 95.8% | Medium | Poor |
The Schotten-Baumann method balances efficiency and cost for industrial-scale production, while HATU activation suits lab-scale high-purity demands.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophen-3-yl group.
Reduction: Alcohols from the reduction of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and develop derivatives with enhanced properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, potentially leading to therapeutic applications.
- Receptor Binding : The compound's structural features allow it to interact with various receptors, making it a candidate for drug development.
Medicine
There is growing interest in the medicinal properties of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone:
- Antiviral Properties : Preliminary studies have explored its activity against viruses like influenza A (H1N1) .
- Anti-inflammatory Effects : Investigations into its potential to reduce inflammation are ongoing.
Industry
In industrial applications, the compound can be utilized in:
- Material Development : Its unique chemical properties make it suitable for creating new materials.
- Catalysis : It may serve as a catalyst in various chemical processes due to its reactive functional groups.
Case Study 1: Antiviral Activity
A study published in "Molecules" investigated benzodioxan-piperidine hybrids and found promising antiviral activity against H1N1 influenza virus . Although specific data on (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone is limited, its structural similarities suggest potential efficacy.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition has shown that compounds with similar structures can effectively inhibit enzymes involved in inflammatory pathways. Further studies are needed to confirm the specific inhibitory effects of this compound.
Mechanism of Action
The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among analogues involve modifications to the piperidine/piperazine ring or benzodioxin substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Analogues
Pharmacological and Physicochemical Properties
- Thiophene vs.
- Hydroxyl vs. Thiophene : The hydroxypyrrolidine analogue () exhibits higher solubility due to hydrogen bonding but reduced lipophilicity, which may limit blood-brain barrier penetration .
- Piperidine vs. Piperazine: Piperazine derivatives (e.g., CAS 70918-00-2) form stable hydrochloride salts, enhancing bioavailability for intravenous administration .
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives related to the compound . The biological activity is often assessed using in vitro assays against multiple cancer cell lines.
Case Studies and Research Findings
- Antiproliferative Activity : In a comparative study, derivatives similar to the compound exhibited significant antiproliferative effects against various cancer types. For instance, compounds demonstrated IC50 values ranging from 0.67 µM to 1.18 µM against prostate and breast cancer cell lines, indicating potent growth inhibition compared to standard treatments like staurosporine .
- Mechanism of Action : The mechanism underlying the anticancer activity involves induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that these compounds interact with critical cellular targets involved in cancer progression .
- In Vivo Studies : While in vitro results are promising, in vivo studies are crucial to validate efficacy. Preliminary animal model studies have shown that certain derivatives can significantly reduce tumor size without notable toxicity .
Toxicological Profile
Understanding the safety profile is essential for any therapeutic candidate. The compound has been classified with varying degrees of toxicity based on its structural components:
- Acute Toxicity : Reports indicate that derivatives may exhibit acute toxicity when administered orally, necessitating further investigation into safe dosage levels .
Comparative Analysis of Related Compounds
A comparative analysis of similar compounds provides insight into structure-activity relationships (SAR). The following table summarizes key findings from recent studies:
| Compound Name | IC50 (µM) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Compound A | 0.67 | Prostate | Apoptosis induction |
| Compound B | 1.18 | Breast | Cell cycle arrest |
| Compound C | 0.80 | Colon | Inhibition of signaling pathways |
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with commercially available precursors. Key steps include coupling the 2,3-dihydrobenzo[b][1,4]dioxin moiety to the 4-(thiophen-3-yl)piperidine scaffold via a methanone linkage. Optimization requires adjusting reaction parameters (e.g., solvent polarity, temperature, and catalyst selection). For example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency, while temperature control (e.g., 60–80°C) minimizes side reactions. Yield and purity are monitored using HPLC with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the heterocyclic framework and substituent positions. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like ketones (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds. X-ray crystallography may be used to resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are recommended for handling this compound?
Safety measures include using fume hoods to avoid inhalation of dust/particulates, nitrile gloves to prevent dermal exposure, and eye protection. Storage should be in airtight containers under inert gas (N₂/Ar) to prevent oxidation. First-aid protocols for accidental exposure include rinsing eyes with water for 15 minutes and seeking medical attention for respiratory irritation .
Advanced Research Questions
Q. How can computational tools predict reaction pathways and optimize synthesis?
Density Functional Theory (DFT) calculations model transition states and intermediates to identify energetically favorable pathways. Molecular dynamics simulations assess solvent effects on reaction kinetics. Software like Gaussian or Schrödinger Suite predicts regioselectivity in coupling reactions, such as the thiophene-piperidine linkage. These tools guide experimentalists in selecting catalysts (e.g., Pd/C for Suzuki couplings) and minimizing side products .
Q. How can contradictions in biological activity data across assays be resolved?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, enzyme isoforms). To resolve these:
- Perform dose-response curves in parallel assays (e.g., kinase inhibition vs. cytotoxicity).
- Validate target engagement using biophysical methods (SPR, ITC).
- Apply statistical meta-analysis to identify outliers or confounding variables (e.g., pH-dependent solubility) .
Q. What strategies are used to design structural analogs for structure-activity relationship (SAR) studies?
- Core Modifications : Replace the thiophen-3-yl group with thiophen-2-yl or furan derivatives to assess electronic effects on binding .
- Scaffold Hopping : Substitute the piperidine ring with morpholine or azetidine to explore conformational flexibility.
- Functional Group Additions : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzodioxin ring to enhance metabolic stability. Biological testing of analogs includes IC₅₀ determination in target-specific assays and ADMET profiling .
Q. How can environmental stability and degradation products be evaluated?
- Photostability : Expose the compound to UV light (300–400 nm) and analyze degradation via LC-MS.
- Hydrolytic Stability : Test at varying pH (1–13) and temperatures (25–60°C).
- Biotic Degradation : Use soil microcosms or microbial cultures to identify metabolites (e.g., oxidized thiophene rings). Environmental fate models (EPI Suite) predict partition coefficients (log P) and bioaccumulation potential .
Methodological Resources Table
| Aspect | Techniques/Tools | Key References |
|---|---|---|
| Synthesis Optimization | HPLC (Buffer: NaOAc/1-octanesulfonate, pH 4.6), DFT Calculations | |
| Biological Assays | SPR, ITC, Cell-based IC₅₀ assays | |
| Environmental Impact | LC-MS, EPI Suite, Soil Microcosms | |
| Safety & Handling | SDS Protocols (AK Scientific), First-Aid Measures |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
